molecular formula C15H12FN7O B2911531 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1172258-73-9

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Numéro de catalogue: B2911531
Numéro CAS: 1172258-73-9
Poids moléculaire: 325.307
Clé InChI: YEFWKRKMKKVJLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 5-amino-3-methylpyrazole moiety at position 6 and a 4-fluorophenyl group at position 1.

Propriétés

IUPAC Name

6-(5-amino-3-methylpyrazol-1-yl)-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN7O/c1-8-6-12(17)23(21-8)15-19-13-11(14(24)20-15)7-18-22(13)10-4-2-9(16)3-5-10/h2-7H,17H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFWKRKMKKVJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring.

    Introduction of the amino group: The amino group is introduced through nucleophilic substitution reactions.

    Formation of the pyrazolopyrimidine core: This involves cyclization reactions using appropriate reagents and conditions.

    Introduction of the fluorophenyl group: This step typically involves coupling reactions using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Analyse Des Réactions Chimiques

Types of Reactions

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Applications De Recherche Scientifique

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.

    Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or bind to specific receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Key Features: Replaces the 5-amino-3-methylpyrazole group with a methylthio (-SMe) group and introduces a 4-fluorophenylamino substituent at position 4.
  • X-ray crystallography confirms a planar, delocalized electron system, stabilizing the molecular conformation .

6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Key Features: Substitutes the 5-amino-3-methylpyrazole with a tert-butyl group and replaces the 4-fluorophenyl with a 4-fluoro-2-hydroxyphenyl group.
  • Impact : The hydroxyl group improves aqueous solubility via hydrogen bonding, while the bulky tert-butyl group may sterically hinder target binding, reducing bioactivity compared to the target compound .

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Key Features: Fuses a chromene and thienopyrimidine system to the pyrazolo-pyrimidine core.
  • Impact : The extended π-system enhances UV absorption properties, making it suitable for photodynamic applications. However, the increased molecular weight (>500 Da) may limit pharmacokinetic efficiency compared to simpler analogs like the target compound .

Antifungal Derivatives: 5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

  • Activity : Derivatives with methyl or benzyl substituents exhibit potent antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values as low as 10 mg/L .

6-Methyl-1-phenyl-5-pyridin-4-yl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one

  • Activity : Pyridinyl substituents at position 5 confer moderate kinase inhibition, though lower than fluorophenyl analogs due to reduced electron-withdrawing effects .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Properties/Bioactivity Synthesis Method Reference
6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 6: 5-amino-3-methylpyrazole; 1: 4-fluorophenyl Hypothesized antifungal/kinase inhibition Condensation (analogous to )
5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6: 4-fluorophenylamino; 3: methylthio Crystallographically confirmed planar structure Sulfuric acid cyclization
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6: tert-butyl; 1: 4-fluoro-2-hydroxyphenyl Enhanced solubility, reduced bioactivity General procedure (starting from )
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Fused chromeno-thienopyrimidine system Photodynamic applications Multi-step Vilsmeier–Haack reaction
5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives 6: Arylamino; 5: amino Antifungal (EC50: 10–50 mg/L) Aza-Wittig/annulation reactions

Activité Biologique

The compound 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Formula

  • Molecular Formula : C13H12FN5O
  • Molecular Weight : 273.27 g/mol

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidin core with a 4-fluorophenyl substituent and an amino group at the 5-position of the pyrazole ring. This unique arrangement contributes to its biological activity by enhancing binding affinity to specific targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-oneMCF70.59
6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-oneHL601.05

The compound exhibits selective cytotoxicity towards hematological tumor cell lines while showing low toxicity in normal cells, indicating a favorable therapeutic index.

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, it has been suggested that compounds in this class may inhibit the p38 MAPK pathway, which plays a crucial role in cellular stress responses and inflammation .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been reported to possess a range of biological activities:

  • Anti-inflammatory : Pyrazole compounds have shown efficacy in reducing inflammation in various models.
  • Antimicrobial : Certain derivatives exhibit antibacterial and antifungal activities .

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various pyrazole derivatives on different cancer cell lines. The compound demonstrated significant activity against breast cancer cell lines (MCF7 and BT549), with IC50 values indicating potent inhibition of cell growth .

Study 2: Selectivity and Safety Profile

In another investigation focusing on selectivity, the compound was tested against multiple cancer and normal cell lines. Results showed that it had an IC50 greater than 25 µM in normal Vero cells while maintaining low IC50 values in cancerous cells, suggesting a high selectivity for cancer cells .

Q & A

Basic: What are the standard synthetic routes for preparing 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one?

Methodological Answer:
The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves:

  • Step 1: Cyclization of substituted pyrazole intermediates with fluorophenyl groups under anhydrous conditions (e.g., dry acetonitrile or dichloromethane) .
  • Step 2: Coupling of the pyrazolo[3,4-d]pyrimidin-4-one core with 5-amino-3-methylpyrazole using nucleophilic substitution or Pd-catalyzed cross-coupling .
  • Step 3: Purification via recrystallization from polar solvents (e.g., acetonitrile) to achieve >95% purity. IR and 1H^1H-NMR are critical for confirming the amine (-NH2_2) and fluorophenyl substituents .

Basic: How is structural characterization of this compound performed, and what spectral markers are key?

Methodological Answer:

  • IR Spectroscopy: Detect characteristic peaks for NH2_2 (3350–3250 cm1^{-1}), C=O (1670–1650 cm1^{-1}), and C-F (1250–1150 cm1^{-1}) .
  • 1H^1H-NMR: Identify the 4-fluorophenyl aromatic protons (δ 7.2–7.8 ppm, doublets) and pyrazole NH2_2 (δ 5.5–6.0 ppm, broad singlet). 19F^{19}F-NMR confirms fluorine substitution (δ -110 to -115 ppm) .
  • Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]+^+) and fragmentation patterns consistent with the fused pyrazolo-pyrimidine core .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., solvent polarity, cell lines). To address this:

  • Control Experiments: Compare solubility in DMSO vs. aqueous buffers; fluorophenyl groups may exhibit variable partitioning .
  • Dose-Response Curves: Use IC50_{50} values normalized to solvent controls. For example, anti-inflammatory activity in RAW264.7 macrophages may differ from HEK293 models due to metabolic enzyme expression .
  • Structural Analogues: Test fluorophenyl vs. chlorophenyl derivatives to isolate electronic effects on target binding .

Advanced: What strategies optimize the synthetic yield of the pyrazolo[3,4-d]pyrimidine core?

Methodological Answer:

  • Solvent Selection: Anhydrous acetonitrile improves cyclization efficiency over DMF due to reduced side reactions .
  • Catalysis: Pd(PPh3_3)4_4 enhances coupling of bulky substituents (e.g., 4-fluorophenyl) with pyrazole amines, increasing yields from ~40% to >60% .
  • Temperature Gradients: Gradual heating (0→50°C) during HCl-mediated salt formation prevents decomposition of the acid-sensitive pyrimidinone ring .

Advanced: How does the 4-fluorophenyl substituent influence molecular docking outcomes?

Methodological Answer:
The fluorine atom’s electronegativity and van der Waals radius (1.47 Å) impact target binding:

  • Hydrogen Bonding: Fluorine can act as a weak H-bond acceptor with protein backbone amides (e.g., kinases or GPCRs) .
  • Hydrophobic Interactions: Docking simulations (AutoDock Vina) show fluorophenyl groups occupy hydrophobic pockets in COX-2 or PI3Kγ active sites, enhancing affinity vs. non-fluorinated analogues .
  • Validation: Overlay crystallographic data (e.g., PDB: 6COX) with computed poses to refine force field parameters .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Anti-inflammatory: Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (IC50_{50} ≤ 10 µM suggests potency) .
  • Kinase Inhibition: Use ADP-Glo™ assays for PI3K/AKT/mTOR targets. Fluorophenyl derivatives often show selectivity for PI3Kγ over α isoforms .
  • Cytotoxicity: Screen against HEK293 or HepG2 cells (CC50_{50} > 50 µM indicates low toxicity) .

Advanced: How to address inconsistencies in 1H^1H1H-NMR data for the pyrazole NH2_22​ group?

Methodological Answer:
Ambiguous NH2_2 signals arise from tautomerism or solvent exchange:

  • Deuterated Solvents: Use DMSO-d6_6 to slow proton exchange; observe sharp singlets at δ 5.5–6.0 ppm .
  • Variable Temperature (VT-NMR): Cooling to 5°C reduces line broadening, resolving split peaks from rotamers .
  • 2D 1H^1H-15N^{15}N-HMBC: Correlate NH2_2 protons with adjacent pyrimidine carbons to confirm substitution patterns .

Advanced: What computational methods predict SAR for fluorinated derivatives?

Methodological Answer:

  • QSAR Models: Use MOE or Schrödinger to correlate logP, polar surface area, and fluorine’s Hammett σm_m constant with bioactivity .
  • MD Simulations (GROMACS): Simulate ligand-receptor complexes for >50 ns to assess fluorophenyl group stability in hydrophobic pockets .
  • Free Energy Perturbation (FEP): Quantify ΔΔG binding for fluorine → hydrogen substitutions in lead optimization .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C; UV-Vis scans (200–400 nm) monitor degradation of the pyrimidinone ring .
  • Moisture Control: Use desiccants (silica gel) to prevent hydrolysis of the labile 4-one carbonyl group .
  • Purity Checks: Periodic HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity over 12 months .

Advanced: How to design analogues to improve metabolic stability without losing potency?

Methodological Answer:

  • Isosteric Replacement: Substitute 4-fluorophenyl with 4-CF3_3 or 4-OCF3_3 to block CYP450-mediated oxidation .
  • Deuterium Labeling: Introduce deuterium at metabolically vulnerable positions (e.g., pyrazole methyl) to slow clearance .
  • Prodrug Strategy: Mask the NH2_2 group as a tert-butoxycarbonyl (Boc) derivative for enhanced oral bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.